

Commercial availability of 4-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)cyclohexanol

Cat. No.: B022287

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Availability of **4-(Dimethylamino)cyclohexanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)cyclohexanol is a bifunctional molecule incorporating a tertiary amine and a hydroxyl group on a cyclohexane scaffold. This chemical structure makes it a valuable building block in organic synthesis, particularly within the field of medicinal chemistry. Its molecular formula is $C_8H_{17}NO$, and its structure allows for the existence of cis and trans diastereomers, which can be crucial for determining the pharmacological profile of derivative compounds.^{[1][2]} This guide provides a comprehensive overview of its commercial availability, synthetic routes, applications in drug development, and essential safety protocols. The compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[3]

Physicochemical Properties and Isomerism

The properties of **4-(Dimethylamino)cyclohexanol** can vary slightly depending on its isomeric form. The presence of two substituents on the cyclohexane ring gives rise to cis and trans isomers, where the dimethylamino and hydroxyl groups are on the same or opposite sides of the ring's plane, respectively. These isomers often exhibit different physical properties and reactivity, which is a critical consideration for stereospecific synthesis.

Property	Data	Source(s)
Molecular Formula	C ₈ H ₁₇ NO	[1][2]
Molecular Weight	143.23 g/mol	[1][4][5]
General CAS Number	61168-09-0	[2][6][7]
trans-isomer CAS	103023-51-4	[1][8]
Appearance	White to off-white solid or colorless liquid	[4][9]
Boiling Point	~216 °C at 760 mmHg	[6]
Storage Temperature	2-8°C, sealed in a dry environment	[7]

Commercial Availability and Procurement

4-(Dimethylamino)cyclohexanol is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to bulk manufacturing. It is crucial for researchers to specify the desired isomeric form (cis, trans, a specific stereoisomer like (1R,4R), or a mixture) when procuring this chemical, as the CAS number and product specifications will differ. Purity levels typically range from 95% to over 98%.

Supplier	Product Name/Isomer	CAS Number	Purity	Available Quantities
Sigma-Aldrich	trans-4-(Methylamino)cyclohexanol (related structure)	22348-44-3	95%	250 mg - 5 g
Fluorochem	(1R,4R)-4-(Dimethylamino)cyclohexanol	103023-51-4	95%	1 g - 100 g
CymitQuimica	trans-4-(Dimethylamino)cyclohexanol	---	95%	100 mg - 5 g
Apollo Scientific	trans-4-(Dimethylamino)cyclohexanol	103023-51-4	98%	100 mg - 25 g
BLD Pharm	4-(Dimethylamino)cyclohexanol	61168-09-0	---	Inquire
RHENIUM BIO SCIENCE	cis-4-(Dimethylamino)cyclohexanol	---	95%	100 mg - 1 g
Santa Cruz Biotechnology	4-(Dimethylamino)cyclohexanol	61168-09-0	---	Inquire
Biosynth	4-(Dimethylamino)cyclohexanol	61168-09-0	---	Inquire

Note: The availability and specifications listed are subject to change and should be verified on the respective supplier's website.

Synthetic Pathways and Methodologies

While commercially available, understanding the synthesis of **4-(Dimethylamino)cyclohexanol** is valuable for process optimization and derivative synthesis. A primary and efficient method for its preparation is the reduction of the corresponding ketone, **4-(Dimethylamino)cyclohexanone**.

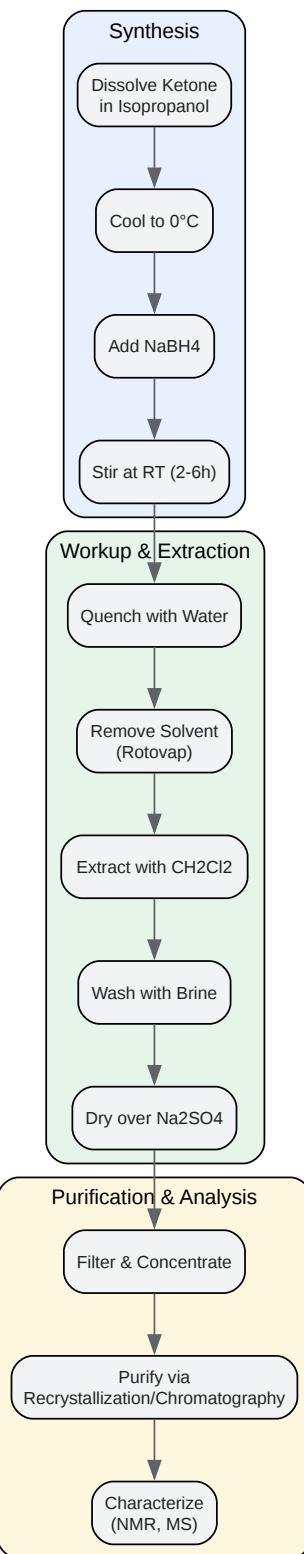
Protocol: Synthesis via Reduction of **4-(Dimethylamino)cyclohexanone**

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent. The choice of a reducing agent is critical; stronger agents like lithium aluminum hydride could potentially react with other functional groups if present, but for a simple ketone reduction, NaBH_4 is highly effective and safer to handle.

Materials:

- 4-(Dimethylamino)cyclohexanone
- Sodium borohydride (NaBH_4)
- Methanol or Isopropanol (solvent)
- Water (for quenching)
- Dichloromethane or Ethyl Acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Step-by-Step Procedure:


- **Dissolution:** In a round-bottom flask, dissolve 4-(Dimethylamino)cyclohexanone (1.0 eq) in isopropanol or methanol under stirring at room temperature.[\[10\]](#)
- **Cooling:** Cool the solution to 0°C using an ice bath. This is a precautionary measure to control the exothermic reaction upon addition of the reducing agent.

- Reduction: Slowly add sodium borohydride (0.5 - 1.0 eq) portion-wise to the stirred solution. The slow addition prevents a rapid, uncontrolled evolution of hydrogen gas.
- Reaction: Allow the mixture to stir at room temperature for several hours (typically 2-6 hours) until the reaction is complete.^[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Carefully quench the reaction by slowly adding water to decompose any excess sodium borohydride.
- Solvent Removal: Remove the bulk of the organic solvent (isopropanol/methanol) using a rotary evaporator.
- Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product multiple times with an organic solvent like dichloromethane or ethyl acetate.
- Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via recrystallization or column chromatography if necessary.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

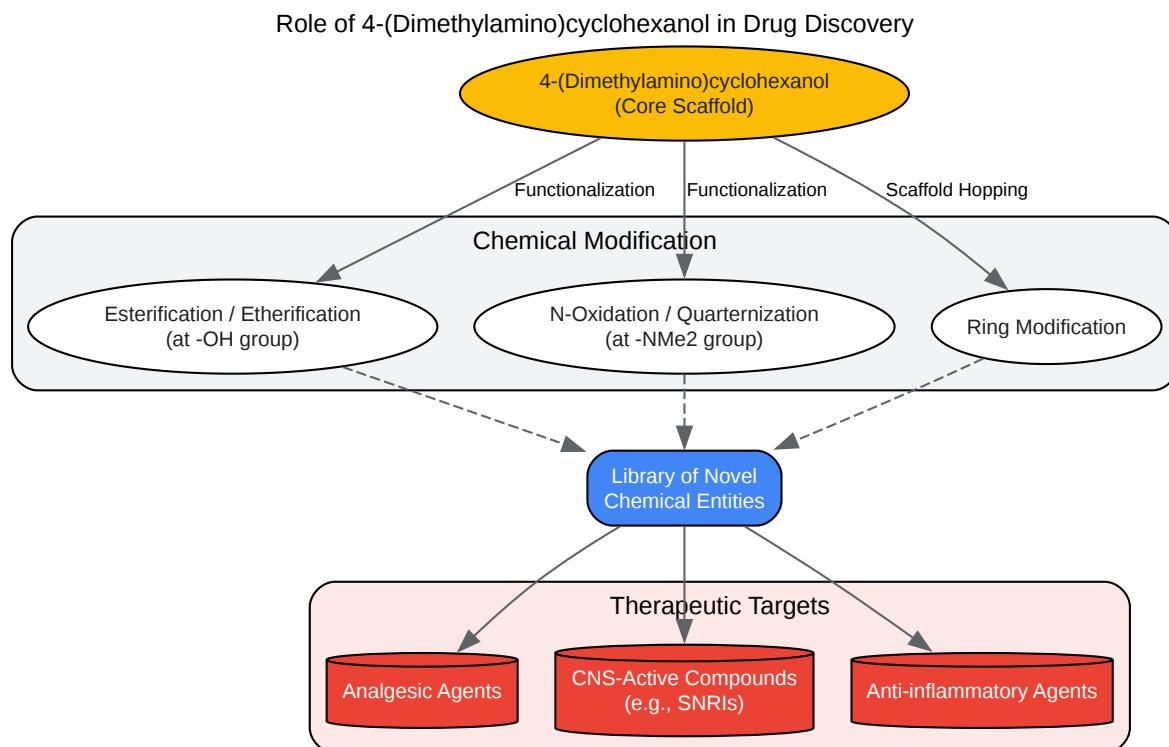
Workflow for Synthesis of 4-(Dimethylamino)cyclohexanol

[Click to download full resolution via product page](#)

Caption: A typical laboratory workflow for the synthesis of **4-(Dimethylamino)cyclohexanol**.

Applications in Drug Discovery and Development

The 4-aminocyclohexanol moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[11] The dimethylamino variant serves as a key intermediate for introducing this core structure.


Key Roles:

- Structural Scaffold: It provides a rigid three-dimensional framework that can be functionalized to orient substituents in precise spatial arrangements for optimal interaction with biological targets.[5]
- Intermediate for APIs: It is a building block for pharmaceuticals, particularly in the development of analgesic and anti-inflammatory agents.
- Modulation of Physicochemical Properties: The tertiary amine and hydroxyl groups can be used to tune properties like solubility, bioavailability, and metabolic stability of a drug candidate.

The structural motif of a hydroxyl group and a dimethylamino group separated by a cyclohexyl or related linker is found in several FDA-approved drugs, such as the serotonin-norepinephrine reuptake inhibitors (SNRIs) Venlafaxine and Desvenlafaxine, which are used to treat major depressive disorder.[12] This underscores the pharmacological relevance of the core structure provided by **4-(Dimethylamino)cyclohexanol**.

Role as a Core Building Block

This diagram illustrates how **4-(Dimethylamino)cyclohexanol** acts as a foundational scaffold for creating diverse libraries of potential drug candidates.

[Click to download full resolution via product page](#)

Caption: From core scaffold to diverse therapeutic applications.

Safety and Handling

As with any laboratory chemical, proper handling of **4-(Dimethylamino)cyclohexanol** is essential. Safety Data Sheets (SDS) from suppliers provide detailed hazard information.

- Primary Hazards: The compound is generally classified as causing skin irritation (H315), serious eye irritation/damage (H318/H319), and may cause respiratory irritation (H335).[\[1\]](#) [\[13\]](#)
- GHS Pictograms: GHS07 (Harmful/Irritant).[\[13\]](#)

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[\[14\]](#)
- Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[\[14\]](#)[\[15\]](#)
- Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C, away from incompatible materials like strong oxidizing agents.[\[7\]](#)

Conclusion

4-(Dimethylamino)cyclohexanol is a commercially accessible and synthetically versatile building block of significant interest to the pharmaceutical and chemical research communities. Its availability in various isomeric forms from numerous global suppliers facilitates its use in a wide range of applications, from fundamental synthetic chemistry to the development of complex active pharmaceutical ingredients. A thorough understanding of its properties, synthetic routes, and handling requirements enables researchers to leverage this valuable scaffold effectively and safely in their pursuit of novel chemical entities.

References

- PrepChem. (n.d.). Synthesis of 4-Dimethylamino-4-(p-chlorophenyl)cyclohexanol. PrepChem.com. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18702099, **4-(Dimethylamino)cyclohexanol**. PubChem. [\[Link\]](#)
- RHENIUM BIO SCIENCE. (n.d.). Cyclohexanol, 4-(dimethylamino)-, cis- 95%. RHENIUM BIO SCIENCE. [\[Link\]](#)
- Chemsoc. (n.d.). **4-(Dimethylamino)cyclohexanol**. Chemsoc. [\[Link\]](#)
- PrepChem. (n.d.). Synthesis of 4-methylaminocyclohexanol. PrepChem.com. [\[Link\]](#)
- Cenmed. (n.d.). **4-(Dimethylamino)cyclohexanol**. Cenmed. [\[Link\]](#)
- MySkinRecipes. (n.d.). Trans-**4-(Dimethylamino)Cyclohexanol**. MySkinRecipes. [\[Link\]](#)
- Oakwood Chemical. (n.d.). cis-4-(Methylamino)cyclohexanol hydrochloride. Oakwood Chemical. [\[Link\]](#)
- ResearchGate. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers.
- Google Patents. (1999). US5877351A - Preparation and purification process for 2-(dimethylamino)methyl-1-(3-methoxyphenyl)-cyclohexanol and its salts.

- PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(Dimethylamino)cyclohexanol | C8H17NO | CID 18702099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(DIMETHYLAMINO) CYCLOHEXANOL | 61168-09-0 [amp.chemicalbook.com]
- 3. 4-(Dimethylamino)cyclohexanol, CasNo.61168-09-0 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 4. (1R,4R)-4-(Dimethylamino)cyclohexanol | CymitQuimica [cymitquimica.com]
- 5. biocat.com [biocat.com]
- 6. 4-(Dimethylamino)cyclohexanol | CAS#:61168-09-0 | Chemsric [chemsrc.com]
- 7. 61168-09-0|4-(Dimethylamino)cyclohexanol|BLD Pharm [bldpharm.com]
- 8. trans-4-(Dimethylamino)cyclohexanol - Safety Data Sheet [chemicalbook.com]
- 9. 4-(Dimethylamino)cyclohexanol | 61168-09-0 | FD139904 [biosynth.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Commercial availability of 4-(Dimethylamino)cyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022287#commercial-availability-of-4-dimethylamino-cyclohexanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com